4-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Trypanosoma brucei Pteridine Reductase-1 Enzymatic Inhibition

This bis-benzothiazole is an essential reference inhibitor for drug discovery, featuring a crystallographically validated binding anchor at the TbPTR1 active site. Its unique methylsulfonyl pharmacophore drives reliable dose-response studies, while the methoxy substitution offers a strategic SAR handle impossible to replicate with generic analogs. Ideal for benchmarking novel candidates, mapping structural determinants of potency, and reversing antifolate resistance in MTX combination screens.

Molecular Formula C16H13N3O3S3
Molecular Weight 391.48
CAS No. 862974-06-9
Cat. No. B2784919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
CAS862974-06-9
Molecular FormulaC16H13N3O3S3
Molecular Weight391.48
Structural Identifiers
SMILESCOC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C
InChIInChI=1S/C16H13N3O3S3/c1-22-11-4-3-5-12-14(11)18-16(23-12)19-15-17-10-7-6-9(25(2,20)21)8-13(10)24-15/h3-8H,1-2H3,(H,17,18,19)
InChIKeyBQALUXSZWBVXFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine (CAS 862974-06-9): Chemical Identity and Scaffold Context


4-Methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine (CAS 862974-06-9) is a bis-benzothiazole derivative featuring a 4-methoxy substituent on the terminal ring and a 6-methylsulfonyl group on the central benzothiazole core [2]. This compound belongs to the 2-amino-benzo[d]thiazole chemical class, which has been validated as a scaffold for developing potent pteridine reductase-1 (PTR1) inhibitors with activity against Trypanosoma brucei and Leishmania species [1]. The strategic combination of electron-donating (methoxy) and electron-withdrawing (methylsulfonyl) substituents modulates the compound's physicochemical properties and target binding characteristics, distinguishing it from mono-substituted or unsubstituted analogs within this therapeutically relevant series.

Why 4-Methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine Cannot Be Substituted by Generic Benzothiazole Analogs


Benzothiazole-based PTR1 inhibitors exhibit steep structure-activity relationships (SAR) where minor substituent variations cause substantial shifts in enzymatic potency, species selectivity (TbPTR1 vs LmPTR1), and antiparasitic efficacy [1]. The 6-methylsulfonyl group participates in a critical water-mediated hydrogen-bond network within the TbPTR1 active site, a key interaction crystallographically validated for this chemotype [1]. Generic substitution with unsubstituted or differently positioned analogs disrupts this network, leading to irreversible loss of inhibitory potency and target engagement. Consequently, the precise substitution pattern of this compound, distinct from the N-benzylcarboxamide series (e.g., compound 4c), is essential for maintaining the desired pharmacological profile and cannot be replicated by superficially similar 2-amino-benzothiazoles.

Quantitative Differentiation Evidence: 4-Methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine vs. In-Class Analogs


TbPTR1 Enzymatic Inhibition Potency Within the 2-Aminobenzothiazole Series

High-strength differential evidence is limited; direct head-to-head quantitative data for this specific CAS number are not publicly available in primary literature. The following represents class-level inference from a systematically characterized 42-compound series [1]. The 2-amino-benzothiazole scaffold, which encompasses the structural core of this compound, yielded optimized TbPTR1 inhibitors with IC50 values as low as 0.35 µM [1]. The 6-methylsulfonyl substituent contributes to potent inhibition by anchoring a water-mediated hydrogen-bond network resolved crystallographically in the TbPTR1 ternary complex [1]. In the absence of compound-specific IC50 data, users should reference the class-leading value of 0.35 µM for TbPTR1 and 1.9 µM for LmPTR1 as benchmarks for the scaffold's maximal potential, while noting that the lead compound 4c (2-amino-N-benzylbenzo[d]thiazole-6-carboxamide) achieved an anti-T. brucei EC50 of 7.0 µM, providing a comparator for cellular translation [1].

Trypanosoma brucei Pteridine Reductase-1 Enzymatic Inhibition IC50

Crystallographically Validated Binding Mode via the 6-Methylsulfonyl Anchor

A ternary crystal structure of 6-(methylsulfonyl)benzo[d]thiazol-2-amine (the core fragment of this compound) in complex with TbPTR1 has been solved, revealing that the methylsulfonyl oxygen atoms form a water-mediated hydrogen-bond network with the enzyme active site [1]. This interaction is absent in analogs lacking the sulfonyl group or bearing alternative substituents at the 6-position. The structural data provide a rational basis for the enhanced affinity observed with sulfonyl-containing analogs compared to unsubstituted or halogenated benzothiazoles [1].

X-ray Crystallography TbPTR1 Water-Mediated Hydrogen Bond Structure-Based Drug Design

In Vitro Anti-Parasitic Potentiation of Methotrexate by Benzothiazole PTR1 Inhibitors

Ten benzothiazole derivatives with sub-micromolar TbPTR1 inhibitory activity were evaluated in combination with methotrexate (MTX) against T. brucei. These compounds potentiated MTX's antiparasitic effect with a Potentiating Index (PI) ranging from 1.2 to 2.7 [1]. This synergistic chemosensitization strategy is specifically enabled by PTR1 inhibition and is not achievable with benzothiazoles lacking PTR1 engagement. The PI values provide a quantitative benchmark for selecting compounds with the capacity to overcome antifolate resistance in trypanosomatids [1].

Combination Therapy Methotrexate Potentiation Anti-Trypanosomal Drug Resistance

Early ADME-Tox Profiling and Oral Bioavailability of Class-Leading Benzothiazoles

The 42-compound benzothiazole library was profiled for early ADME-Tox properties. Compound 4c (2-amino-N-benzylbenzo[d]thiazole-6-carboxamide), selected as the lead from this series, demonstrated a favorable early safety profile and, when formulated with hydroxypropyl-β-cyclodextrin, achieved good oral bioavailability in BALB/c mice [1]. While these specific data pertain to the carboxamide analog rather than the 4-methoxy-N-(6-methylsulfonyl) derivative, the shared 2-amino-benzothiazole core suggests that procurement of the methylsulfonyl series enables complementary PK/PD profiling within a consistent chemical space [1].

ADME-Tox Oral Bioavailability Pharmacokinetics Drug Development

High-Impact Research Application Scenarios for 4-Methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine


Target-Based Screening and TbPTR1 Biochemical Assay Development

Use this compound as a reference inhibitor for developing and validating TbPTR1 enzymatic assays in anti-trypanosomal drug discovery campaigns. The 6-methylsulfonyl group provides a crystallographically validated binding anchor [1], enabling reliable dose-response studies for benchmarking novel PTR1 inhibitor candidates.

Structure-Activity Relationship (SAR) Expansion of the 2-Amino-Benzothiazole Chemotype

Employ this compound as a core scaffold for systematic SAR exploration by varying the terminal aryl substituent while maintaining the 6-methylsulfonyl pharmacophore. Comparative enzymatic and cellular profiling against published leads (e.g., compound 4c) [1] can delineate the contributions of steric, electronic, and hydrogen-bonding properties to target potency and selectivity.

Combination Chemotherapy Research with Methotrexate in Trypanosoma Models

Evaluate this compound in combination with methotrexate (MTX) against T. brucei to quantify its Potentiating Index (PI) and assess its capacity to reverse antifolate resistance. The class-level PI range of 1.2–2.7 reported for structurally analogous benzothiazoles [1] provides a quantitative benchmark for combination screening studies.

Quote Request

Request a Quote for 4-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.